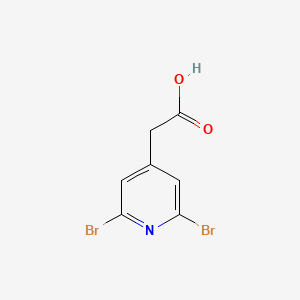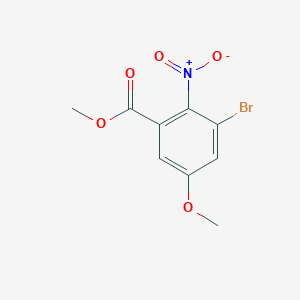![molecular formula C9H9N3O B15246254 4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde CAS No. 94813-91-9](/img/structure/B15246254.png)
4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrazine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrazine ring, with methyl groups at the 4 and 6 positions and an aldehyde group at the 3 position. This structural arrangement imparts distinct chemical properties and reactivity, making it a compound of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3,5-dimethylpyrazole with an aldehyde derivative under acidic conditions to form the desired pyrazolo[1,5-A]pyrazine core. The reaction conditions often include the use of catalysts such as Cs2CO3 in methanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.
化学反応の分析
Types of Reactions: 4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups and the aldehyde group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions vary depending on the nucleophile, but typical reagents include halogens and organometallic compounds.
Major Products:
Oxidation: 4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carboxylic acid.
Reduction: 4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pyrazole and pyrazine rings provide a rigid scaffold that can fit into specific binding sites, enhancing selectivity and potency .
類似化合物との比較
- 4,6-Dimethylpyrazolo[1,5-A]pyrazine-2-carboxylic acid
- Ethyl 4,6-Dimethylpyrazolo[1,5-A]pyrazine-2-carboxylate
Comparison: 4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde is unique due to the presence of the aldehyde group at the 3 position, which imparts distinct reactivity compared to its carboxylic acid and ester analogs. This difference in functional groups leads to variations in chemical behavior and biological activity, making each compound suitable for different applications .
特性
CAS番号 |
94813-91-9 |
|---|---|
分子式 |
C9H9N3O |
分子量 |
175.19 g/mol |
IUPAC名 |
4,6-dimethylpyrazolo[1,5-a]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C9H9N3O/c1-6-4-12-9(7(2)11-6)8(5-13)3-10-12/h3-5H,1-2H3 |
InChIキー |
PDDKRJIMBWLFRX-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C(=C(C=N2)C=O)C(=N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


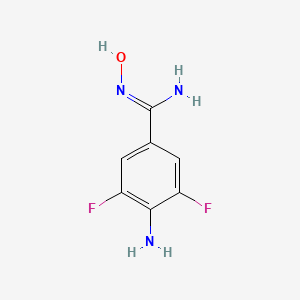
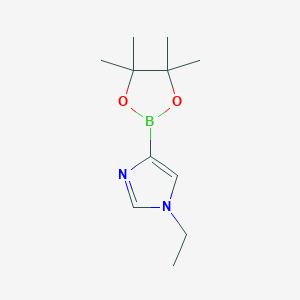
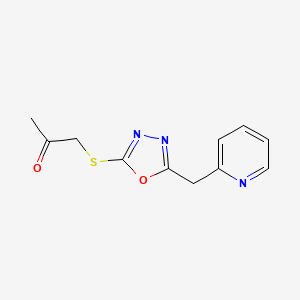
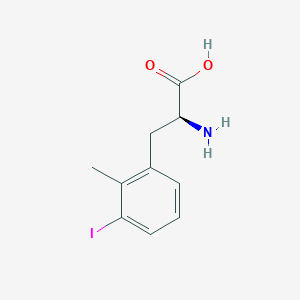

![tert-butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B15246203.png)
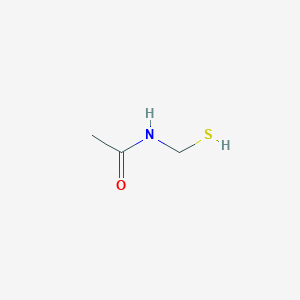

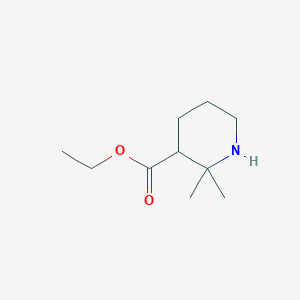
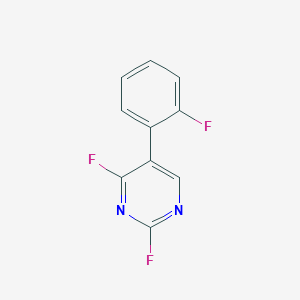
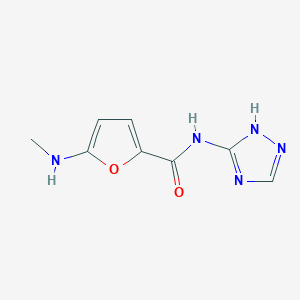
![6-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B15246244.png)
